

Spectroscopic Data for 2,6-Difluoro-3-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Difluoro-3-methylaniline

Cat. No.: B1354943

[Get Quote](#)

Introduction

This technical guide provides a summary of available spectroscopic data for the compound **2,6-Difluoro-3-methylaniline** (CAS No. 144851-63-8). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide aims to be a comprehensive resource, presenting data in a clear, structured format, detailing experimental methodologies, and illustrating the analytical workflow.

It is important to note that while a comprehensive search for experimental spectroscopic data was conducted, publicly available experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for **2,6-Difluoro-3-methylaniline** are not readily accessible. Therefore, this guide presents predicted mass spectrometry data for the target compound and, for illustrative purposes, experimental NMR and IR data for the closely related compound, 2,6-Difluoroaniline.

Data Presentation

The following tables summarize the available spectroscopic data.

Mass Spectrometry (MS) Data for **2,6-Difluoro-3-methylaniline** (Predicted)

The following data represents the predicted mass-to-charge ratios (m/z) for various adducts of **2,6-Difluoro-3-methylaniline**.

Adduct	Predicted m/z
[M+H] ⁺	144.06194
[M+Na] ⁺	166.04388
[M-H] ⁻	142.04738
[M+NH ₄] ⁺	161.08848
[M+K] ⁺	182.01782
[M+H-H ₂ O] ⁺	126.05192
[M+HCOO] ⁻	188.05286
[M] ⁺	143.05411

Illustrative Spectroscopic Data for 2,6-Difluoroaniline

As a close structural analog, the experimental spectroscopic data for 2,6-Difluoroaniline (CAS No. 5509-65-9) is presented below for reference.

¹H NMR Data for 2,6-Difluoroaniline

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.89	t	2H	Aromatic CH
6.62	dd	2H	Aromatic CH
3.60	s	2H	NH ₂

¹³C NMR Data for 2,6-Difluoroaniline

Chemical Shift (ppm)	Assignment
156.38 (d)	C-F
142.57 (d)	C-NH ₂
116.10 (d)	Aromatic CH
115.69 (d)	Aromatic CH

Infrared (IR) Spectroscopy Data for 2,6-Difluoroaniline

Wavenumber (cm ⁻¹)	Intensity	Assignment
3485	Strong	N-H stretch (asymmetric)
3395	Strong	N-H stretch (symmetric)
1625	Strong	N-H bend
1510	Strong	C=C stretch (aromatic)
1280	Strong	C-N stretch
1030	Strong	C-F stretch
770	Strong	C-H bend (out-of-plane)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **¹H NMR Spectroscopy:** Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. The acquisition parameters generally include a 30-degree pulse width, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

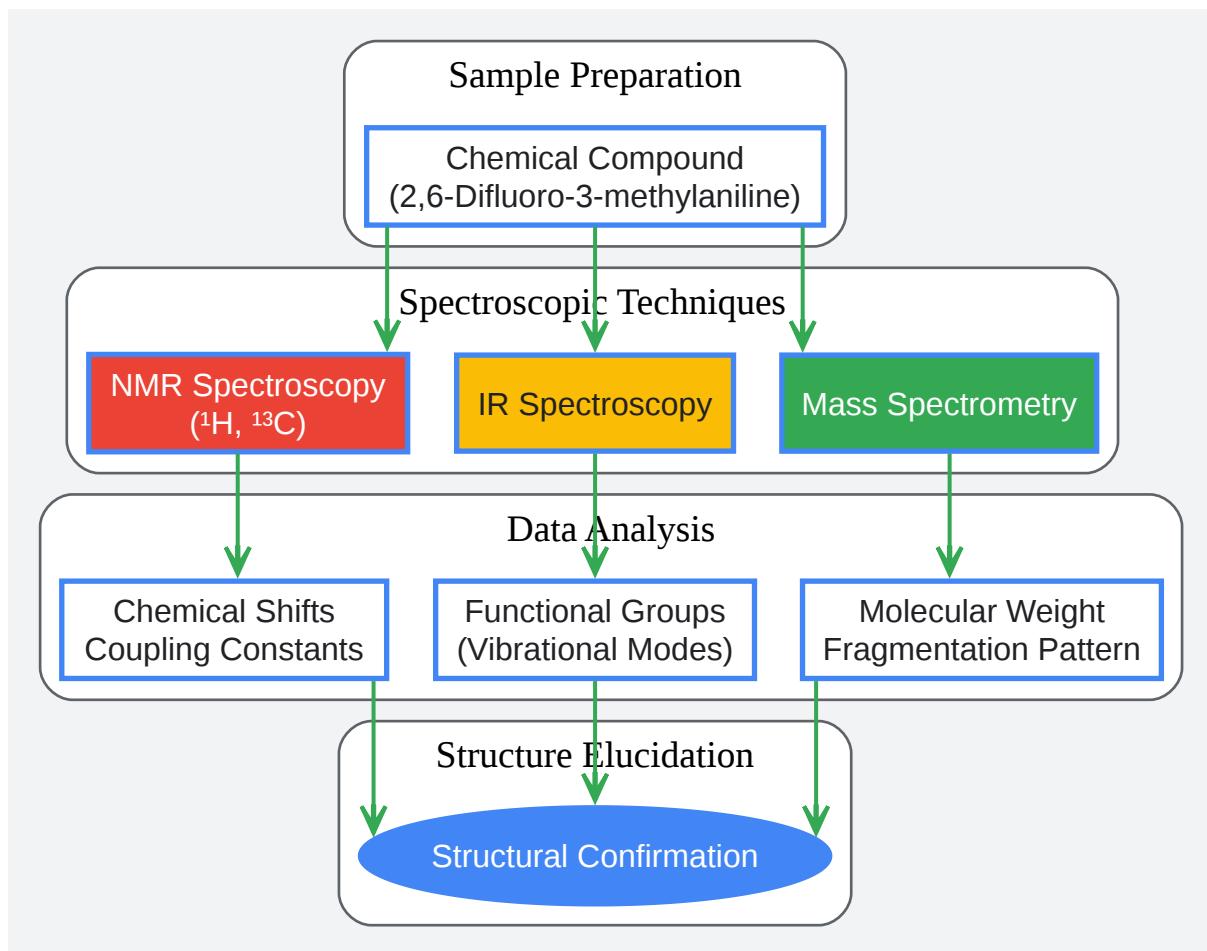
- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: For a solid sample, a small amount is typically dissolved in a suitable volatile solvent. The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization (Electron Ionization - EI): In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[2][3] This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drawellanalytical.com [drawellanalytical.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Data for 2,6-Difluoro-3-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1354943#spectroscopic-data-for-2-6-difluoro-3-methylaniline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com